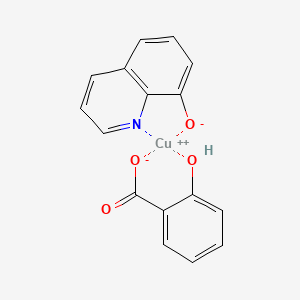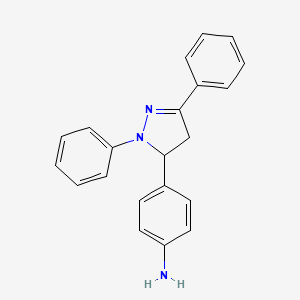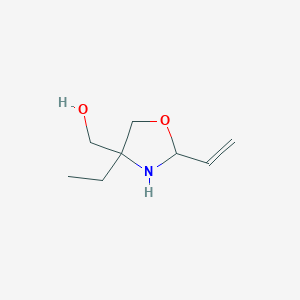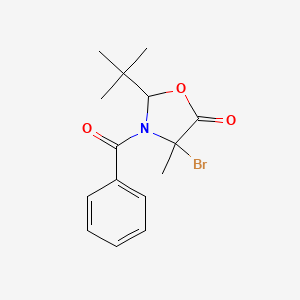![molecular formula C12H24N2O B12884541 2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol CAS No. 61309-18-0](/img/structure/B12884541.png)
2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methyl-5-pentylpyrrolidin-2-ylidene)amino)ethanol is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethanolamine moiety, which is an amino alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-5-pentylpyrrolidin-2-ylidene)amino)ethanol typically involves the reaction of 1-methyl-5-pentylpyrrolidine with an appropriate aldehyde or ketone to form the imine intermediate. This intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to facilitate the reduction step. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Methyl-5-pentylpyrrolidin-2-ylidene)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The ethanolamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethanolamine derivatives.
Applications De Recherche Scientifique
2-((1-Methyl-5-pentylpyrrolidin-2-ylidene)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((1-Methyl-5-pentylpyrrolidin-2-ylidene)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with biological macromolecules, leading to changes in their activity. The ethanolamine moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-((1-Methyl-5-pentylpyrrolidin-2-ylidene)amino)ethanol is unique due to the presence of both the pyrrolidine ring and the ethanolamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61309-18-0 |
|---|---|
Formule moléculaire |
C12H24N2O |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-[(1-methyl-5-pentylpyrrolidin-2-ylidene)amino]ethanol |
InChI |
InChI=1S/C12H24N2O/c1-3-4-5-6-11-7-8-12(14(11)2)13-9-10-15/h11,15H,3-10H2,1-2H3 |
Clé InChI |
AKDQAOBCNRMEAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(=NCCO)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


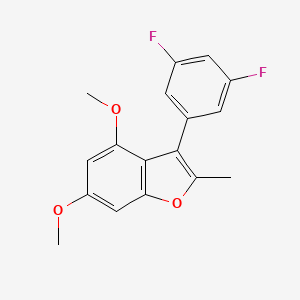
![Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B12884475.png)
![2-(Carboxy(hydroxy)methyl)-6-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12884480.png)
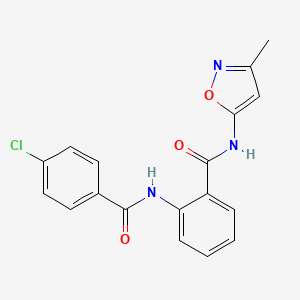
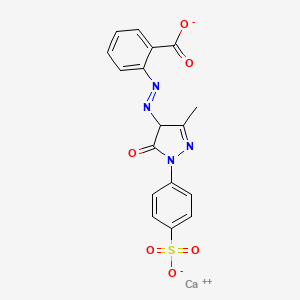
![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)
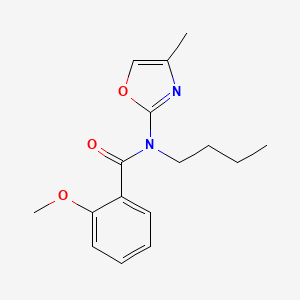
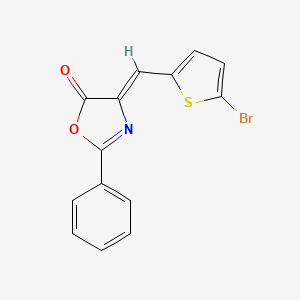
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
